molecular formula C14H19ClN2O2 B076619 Benzamide, 2-(allyloxy)-4-chloro-N-(2-(dimethylamino)ethyl)- CAS No. 10330-67-3

Benzamide, 2-(allyloxy)-4-chloro-N-(2-(dimethylamino)ethyl)-

Cat. No. B076619
CAS RN: 10330-67-3
M. Wt: 282.76 g/mol
InChI Key: ZBXXJZMTBSZEQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzamide, 2-(allyloxy)-4-chloro-N-(2-(dimethylamino)ethyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It belongs to the class of benzamides, which are known for their diverse pharmacological activities.

Mechanism Of Action

The mechanism of action of Benzamide, 2-(allyloxy)-4-chloro-N-(2-(dimethylamino)ethyl)- is not fully understood. However, it is believed to act as an inhibitor of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, leading to chromatin compaction and gene repression. Inhibition of HDACs leads to increased acetylation of histones, resulting in chromatin relaxation and gene expression. This ultimately leads to the activation of tumor suppressor genes and the inhibition of oncogenes, leading to the suppression of cancer cell growth.

Biochemical And Physiological Effects

Benzamide, 2-(allyloxy)-4-chloro-N-(2-(dimethylamino)ethyl)- has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (formation of new blood vessels), and suppress the growth and invasion of cancer cells. It has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines and chemokines.

Advantages And Limitations For Lab Experiments

Benzamide, 2-(allyloxy)-4-chloro-N-(2-(dimethylamino)ethyl)- has several advantages and limitations for lab experiments. One of the advantages is its high potency, which allows for the use of lower concentrations in experiments. It is also relatively stable, making it suitable for long-term experiments. However, one of the limitations is its low solubility in water, which can make it challenging to use in aqueous-based experiments. It is also relatively expensive, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for the research of Benzamide, 2-(allyloxy)-4-chloro-N-(2-(dimethylamino)ethyl)-. One of the directions is to explore its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been shown to have neuroprotective effects in animal models, making it a promising candidate for further research. Another direction is to investigate its potential use in combination with other drugs for the treatment of cancer. It has been shown to enhance the efficacy of other anticancer drugs, making it a potential combination therapy option. Additionally, further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods.
Conclusion
Benzamide, 2-(allyloxy)-4-chloro-N-(2-(dimethylamino)ethyl)- is a chemical compound that has shown promising results in scientific research for its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore its potential and to develop more efficient synthesis methods.

Synthesis Methods

The synthesis of Benzamide, 2-(allyloxy)-4-chloro-N-(2-(dimethylamino)ethyl)- involves the reaction of 2-(dimethylamino)ethylamine with 2-allyloxy-4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place under reflux conditions in an organic solvent such as dichloromethane. The product is then purified using column chromatography to obtain a pure form of Benzamide, 2-(allyloxy)-4-chloro-N-(2-(dimethylamino)ethyl)-.

Scientific Research Applications

Benzamide, 2-(allyloxy)-4-chloro-N-(2-(dimethylamino)ethyl)- has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders.

properties

CAS RN

10330-67-3

Product Name

Benzamide, 2-(allyloxy)-4-chloro-N-(2-(dimethylamino)ethyl)-

Molecular Formula

C14H19ClN2O2

Molecular Weight

282.76 g/mol

IUPAC Name

4-chloro-N-[2-(dimethylamino)ethyl]-2-prop-2-enoxybenzamide

InChI

InChI=1S/C14H19ClN2O2/c1-4-9-19-13-10-11(15)5-6-12(13)14(18)16-7-8-17(2)3/h4-6,10H,1,7-9H2,2-3H3,(H,16,18)

InChI Key

ZBXXJZMTBSZEQQ-UHFFFAOYSA-N

SMILES

CN(C)CCNC(=O)C1=C(C=C(C=C1)Cl)OCC=C

Canonical SMILES

CN(C)CCNC(=O)C1=C(C=C(C=C1)Cl)OCC=C

Other CAS RN

10330-67-3

Origin of Product

United States

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